molecular formula C5H5ClN4 B2513074 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 1351698-84-4

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B2513074
CAS No.: 1351698-84-4
M. Wt: 156.57
InChI Key: XVCWQCINOBGNJK-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanenitrile ( 1351698-84-4) is a chemical compound with the molecular formula C5H5ClN4 and a molecular weight of 156.57 g/mol. It is classified as a heterocyclic building block, a category of chemicals highly valued in medicinal and organic chemistry for constructing more complex molecular architectures. While specific biological data for this compound is not available, the 1,2,4-triazole scaffold is a privileged structure in drug discovery . Triazole derivatives are extensively researched due to a wide spectrum of potential biological activities, including antibacterial, antifungal, antileishmanial, and antitrypanosomal properties. The presence of both a chloro substituent and a nitrile group on the triazole ring in this compound makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions and cycloaddition reactions, via click chemistry. This allows researchers to efficiently create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in a laboratory setting as a key synthetic intermediate in the development of novel bioactive molecules. It is offered For Research Use Only. This chemical is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4/c6-5-8-4-10(9-5)3-1-2-7/h4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCWQCINOBGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 3-Chloro-1H-1,2,4-triazole and 3-Bromopropanenitrile

The most widely reported method involves a nucleophilic substitution reaction between 3-chloro-1H-1,2,4-triazole and 3-bromopropanenitrile. The triazole’s nitrogen acts as a nucleophile, displacing the bromine atom in the presence of a base.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 60–80°C
  • Time: 12–24 hours

The reaction proceeds via an SN2 mechanism, where the deprotonated triazole attacks the electrophilic carbon of 3-bromopropanenitrile. A representative equation is:
$$
\text{3-Chloro-1H-1,2,4-triazole} + \text{3-Bromopropanenitrile} \xrightarrow{\text{Base}} \text{3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanenitrile} + \text{HBr}
$$
This method yields approximately 65–75% purity in lab-scale batches, requiring subsequent purification via column chromatography or recrystallization.

Phase-Transfer Catalysis for Enhanced Efficiency

Industrial-scale synthesis often employs phase-transfer catalysts (PTCs) to accelerate the reaction. Tetrabutylammonium bromide (TBAB) or hydroxide (TBAH) facilitates ion transfer between aqueous and organic phases, reducing reaction time and improving yield.

Optimized Protocol

  • Catalyst: Tetrabutylammonium hydroxide (40% aqueous solution)
  • Solvent System: Toluene-water biphasic mixture
  • Temperature: 50°C
  • Time: 10–12 hours

Under these conditions, yields exceed 85%, with minimal byproduct formation.

Critical Parameters Influencing Reaction Outcomes

Solvent and Base Selection

Polar aprotic solvents like DMF stabilize the transition state, enhancing nucleophilicity. Sodium hydride outperforms potassium carbonate in reactions requiring rigorous anhydrous conditions, albeit with higher exothermic risk.

Comparative Performance of Bases

Base Solvent Yield (%) Purity (%)
K₂CO₃ DMF 68 72
NaH DMF 75 82
TBAH (PTC) Toluene 87 89

Temperature and Time Optimization

Elevated temperatures (70–80°C) favor faster kinetics but risk decomposition of the nitrile group. A balance is achieved at 60°C with extended stirring (18–20 hours).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow reactors are employed. These systems ensure consistent mixing, temperature control, and reduced exposure to hazardous intermediates.

Advantages Over Batch Reactors

  • Yield Increase: 90–92%
  • Purity: >95%
  • Byproduct Reduction: <2%

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): ν = 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (triazole C=N)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, triazole-H), 4.45 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂)
  • MS (ESI): m/z 157.1 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity for pharmaceutical-grade material.

Applications and Derivatives

Antifungal Agents

The compound serves as a precursor to triazole fungicides like fenbuconazole, where the nitrile group enhances membrane permeability in pathogenic fungi.

Silicon-Containing Analogues

Research by Jstage highlights derivatives with trimethylsilyl groups, demonstrating superior bioactivity against rice sheath blight (EC₅₀ = 0.8 µg/mL).

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanenitrile is in agricultural chemistry as a fungicide. Its triazole moiety is known for inhibiting sterol biosynthesis in fungi, which is crucial for their growth and reproduction.

Case Study:
A study by Ai et al. (2010) demonstrated that derivatives of triazole compounds exhibit potent antifungal activities against various plant pathogens, suggesting that this compound could be effective as a crop protection agent .

Pharmaceutical Development

In pharmaceuticals, compounds containing the triazole ring have been explored for their potential as therapeutic agents. The unique properties of this compound allow it to interact with biological systems effectively.

Applications Include:

  • Antifungal Agents : Similar to agricultural applications, triazole derivatives are being investigated for their antifungal properties in human medicine.

Research Insight:
Research has indicated that triazole compounds can serve as effective inhibitors against fungal infections in immunocompromised patients. The compound's ability to disrupt fungal cell membrane integrity makes it a candidate for further pharmaceutical exploration .

Materials Science

The compound's unique chemical structure also positions it well within materials science. Its ability to form complexes with metals can be harnessed in creating new materials with specific electrical or optical properties.

Potential Applications:

  • Coordination Complexes : The synthesis of coordination compounds involving this compound can lead to materials with enhanced catalytic properties or improved stability under various conditions.

Comparative Analysis Table

Application AreaSpecific UseResearch Findings
Agricultural ChemistryFungicideEffective against plant pathogens
Pharmaceutical DevelopmentAntifungal agentsPotential inhibitors for fungal infections
Materials ScienceCoordination complexesEnhanced catalytic properties

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, as a fungicide, it may inhibit sterol demethylation, disrupting the synthesis of essential sterols in fungal cell membranes. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their normal function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 3-(5-Amino-1H-1,2,4-triazol-1-yl)propanenitrile ()

  • Structure: Differs by an amino (-NH₂) group at position 5 of the triazole instead of chlorine at position 3.
  • Properties: Higher polarity due to the amino group, leading to increased solubility in polar solvents. The melting point (239–242°C) is significantly higher than pyrazole-based analogues (e.g., 180–183°C in ), likely due to enhanced hydrogen bonding .
  • Reactivity: The amino group enables participation in condensation or acylation reactions, unlike the chloro substituent in the target compound, which may favor electrophilic substitution.

b. 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid ()

  • Structure : Shorter chain (acetic acid vs. propanenitrile) and a carboxylic acid (-COOH) terminus.
  • Properties : The carboxylic acid group increases acidity (pKa ~4-5) and water solubility compared to the nitrile. Molecular weight (182.22 g/mol) is lower than the target compound’s estimated ~169.6 g/mol (calculated for C₅H₅ClN₄).
  • Applications : Carboxylic acid derivatives are often used as intermediates for ester or amide synthesis, whereas nitriles serve as precursors for amines or ketones .

c. 3-[4-(3-Methylbutyl)-3-(phenoxymethyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile ()

  • Structure: Bulky substituents (phenoxymethyl, sulfanylidene) on the triazole ring.
  • Properties: Steric hindrance from the 3-methylbutyl and phenoxymethyl groups may reduce reactivity in nucleophilic reactions.

d. 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid ()

  • Structure : Adamantane backbone fused to the triazole-carboxylic acid system.
  • Properties : The rigid adamantane moiety enhances thermal stability and lipophilicity, making it suitable for drug delivery systems. The carboxylic acid group (absent in the target compound) allows for salt formation, improving bioavailability .
Physicochemical and Spectral Comparisons
Compound Key Functional Groups Melting Point (°C) IR (CN stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Triazole-Cl, propanenitrile Not reported ~2220–2223 (expected) Triazole H: ~7.8–8.0 (predicted)
3-(5-Amino-triazol-1-yl)propanenitrile Triazole-NH₂, propanenitrile 239–242 Not reported 1H-NMR: δ 7.87 (triazole H)
3-(5-Amino-3-hydroxy-pyrazol-1-yl)... Pyrazole-NH₂, CO, CN 180–183 2223 (CN) 1H-NMR: δ 10.28 (OH)
Adamantane-triazole-carboxylic acid Triazole-Cl, adamantane-COOH Not reported Not reported 13C-NMR: δ 182.3 (COOH)
Key Differentiators
  • Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the triazole ring toward electrophilic attack, whereas amino or hydroxy substituents () activate the ring.

Biological Activity

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound belonging to the class of triazole derivatives, which are characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a chloro group at the third position of the triazole ring and a nitrile group attached to a propyl chain. Triazole derivatives are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

Antimicrobial and Antifungal Properties

Triazoles, including this compound, are primarily known for their antimicrobial and antifungal properties. They inhibit the cytochrome P450 enzyme CYP51, which is crucial for fungal sterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately the death of fungal cells. Studies have shown that triazoles can modulate the expression of mammalian CYP genes as well, indicating potential side effects in non-target organisms .

Case Studies

  • Fungal Inhibition : A study examined the efficacy of various triazole derivatives against common fungal pathogens. This compound demonstrated significant antifungal activity comparable to established fungicides like myclobutanil and propiconazole. The compound was effective against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Cytotoxicity in HepG2 Cells : Research involving human hepatoma cell lines (HepG2) treated with triazole fungicides revealed that compounds like this compound could induce differential expression of microRNAs associated with cellular stress responses. This suggests potential implications for liver toxicity and metabolic disruptions in humans .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Sterol Biosynthesis : By targeting fungal CYP enzymes, this compound disrupts ergosterol synthesis, crucial for fungal cell membrane integrity.
  • Gene Expression Modulation : It has been observed that triazoles can affect the expression of multiple genes involved in xenobiotic metabolism in mammalian systems .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntifungal, AntimicrobialEffective against Candida and Aspergillus
MyclobutanilStructureAntifungalWidely used in agriculture
PropiconazoleStructureAntifungalSimilar mechanism of action

Research Findings

Research indicates that this compound exhibits promising biological activities that warrant further investigation:

  • Anticancer Potential : Preliminary studies suggest potential anticancer properties through modulation of specific signaling pathways involved in cell proliferation and apoptosis .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes involved in metabolic pathways, indicating its utility in drug development .

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